molecular formula C10H10N2O B13038149 5-Methoxyquinolin-2-amine

5-Methoxyquinolin-2-amine

Cat. No.: B13038149
M. Wt: 174.20 g/mol
InChI Key: GJIWCNOAVYRNIB-UHFFFAOYSA-N
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Description

5-Methoxyquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a methoxy group at the 5-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyquinolin-2-amine typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl₃) as a catalyst and solvent . The intermediate product, 8-bromo-2,4-dichloro-5-methoxyquinoline, is then subjected to further reactions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry approaches to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Methoxyquinolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxyquinolin-2-amine, particularly as an EZH2 inhibitor, involves the binding of the compound to the active site of the enzyme. This binding inhibits the methylation of histone H3 at lysine 27 (H3K27), leading to the repression of gene transcription. The inhibition of EZH2 activity has been shown to decrease the viability of certain cancer cell lines, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxyquinolin-2-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and potential therapeutic applications compared to its analogs .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-methoxyquinolin-2-amine

InChI

InChI=1S/C10H10N2O/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3,(H2,11,12)

InChI Key

GJIWCNOAVYRNIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=N2)N

Origin of Product

United States

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